molecular formula C21H18N2O6 B11363768 Ethyl 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11363768
M. Wt: 394.4 g/mol
InChI Key: ZPXPOBYNIVLMHQ-UHFFFAOYSA-N
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Description

ETHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and an amido benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the benzodioxin and oxazole intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further treated with various alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amido and ester functional groups.

    Oxidation and Reduction: The benzodioxin and oxazole rings can be subjected to oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the benzodioxin and oxazole rings.

Mechanism of Action

The mechanism by which ETHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzodioxin and oxazole rings can interact with various molecular targets, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both benzodioxin and oxazole rings in a single molecule is relatively rare, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 4-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18N2O6/c1-2-26-21(25)13-3-6-15(7-4-13)22-20(24)16-12-18(29-23-16)14-5-8-17-19(11-14)28-10-9-27-17/h3-8,11-12H,2,9-10H2,1H3,(H,22,24)

InChI Key

ZPXPOBYNIVLMHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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